Isoxepac-d6
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Overview
Description
Isoxepac-d6 is a deuterium-labeled version of Isoxepac, a nonsteroidal anti-inflammatory agent. The compound is primarily used in scientific research and is known for its anti-inflammatory, analgesic, and antipyretic properties . The molecular formula of this compound is C16H6D6O4, and it has a molecular weight of 274.30 .
Preparation Methods
The preparation of Isoxepac-d6 involves several steps:
- p-Hydroxyphenylacetic acid and phthalide are dissolved in dimethylacetamide (DMAC) and reacted with sodium methylate at 80-170°C under a pressure of 0.1-10 Pa for 3-10 hours. The pH is then adjusted to 1-5 to precipitate 4-(2-carboxybenzyloxy) phenylacetic acid .
Cyclization: The obtained 4-(2-carboxybenzyloxy) phenylacetic acid is dissolved in glacial acetic acid and reacted with polyphosphoric acid at 30-100°C under a pressure of 0.1-10 Pa for 3-12 hours.
Purification: The crude Isoxepac is dissolved in ethyl acetate and refined to obtain the final Isoxepac product.
Chemical Reactions Analysis
Isoxepac-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: this compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Isoxepac-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in studies to understand the metabolic pathways and biological effects of Isoxepac.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
Isoxepac-d6 exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . The molecular targets and pathways involved include the COX-1 and COX-2 enzymes .
Comparison with Similar Compounds
Isoxepac-d6 is unique due to its deuterium labeling, which makes it particularly useful in research applications. Similar compounds include:
Isoxepac: The non-deuterated version of this compound, also a nonsteroidal anti-inflammatory agent.
Olopatadine: Another compound related to Isoxepac, used as an antihistamine.
Other Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Such as aspirin and ibuprofen, which also inhibit COX enzymes but lack the deuterium labeling.
This compound stands out due to its specific use in research and its stable isotope labeling, which provides advantages in analytical studies .
Properties
Molecular Formula |
C16H12O4 |
---|---|
Molecular Weight |
274.30 g/mol |
IUPAC Name |
2-(6,6,7,8,9,10-hexadeuterio-11-oxobenzo[c][1]benzoxepin-2-yl)acetic acid |
InChI |
InChI=1S/C16H12O4/c17-15(18)8-10-5-6-14-13(7-10)16(19)12-4-2-1-3-11(12)9-20-14/h1-7H,8-9H2,(H,17,18)/i1D,2D,3D,4D,9D2 |
InChI Key |
QFGMXJOBTNZHEL-GBRSCYRESA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C3=C(C=CC(=C3)CC(=O)O)OC2([2H])[2H])[2H])[2H] |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C3=C(O1)C=CC(=C3)CC(=O)O |
Origin of Product |
United States |
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